1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea
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Overview
Description
1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea is a useful research compound. Its molecular formula is C26H28N4O2S and its molecular weight is 460.6. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Characterization
- Research on derivatives of thiourea and their synthesis processes has been documented, indicating the importance of such compounds in creating novel chemical entities with potential biological activities. For example, the synthesis and structural elucidation of thiourea derivatives through methods such as FT-IR, NMR, and mass spectrometry are critical in understanding their chemical properties and potential applications in medicinal chemistry and material science (Mushtaque et al., 2016).
Biological Activities and Applications
- Certain thiourea derivatives have been studied for their biological activities, including their interactions with DNA and potential cytotoxic effects on cancer cell lines. These studies are foundational for drug development efforts, particularly in identifying new therapeutic agents with specific molecular targets (Mushtaque et al., 2016).
Material Science and Catalysis
- The structural features of thiourea derivatives make them candidates for applications in material science, including the development of novel catalysts and materials with unique optical and electronic properties. The synthesis of these compounds often involves multi-step reactions, highlighting the complexity and versatility of thiourea chemistry in creating specialized materials (Martina Žugelj et al., 2009).
Antifungal and Antimicrobial Properties
- Pyrimidine derivatives, including those with thiourea functionalities, have been evaluated for their antifungal and antimicrobial activities. These studies contribute to the search for new antimicrobial agents capable of addressing resistant strains of bacteria and fungi, underscoring the potential of thiourea derivatives in pharmaceutical research (Shi-Chun Wang et al., 2018).
Mechanism of Action
Target of Action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This makes them useful in developing new derivatives for various treatments .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. They can interact with their targets in a number of ways, leading to a range of biological effects .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, they have been shown to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can also vary widely. These properties can significantly impact a compound’s bioavailability and its overall effectiveness as a drug .
Result of Action
The molecular and cellular effects of indole derivatives can include inhibiting the growth of cancer cells, reducing inflammation, combating viral infections, and more .
Action Environment
The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors. These can include the presence of other compounds, the pH of the environment, temperature, and more .
Properties
IUPAC Name |
1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2S/c1-18-23(24-16-22(32-3)7-8-25(24)28-18)11-14-30(17-19-9-12-27-13-10-19)26(33)29-20-5-4-6-21(15-20)31-2/h4-10,12-13,15-16,28H,11,14,17H2,1-3H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBMKTCZEPAEKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=NC=C3)C(=S)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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